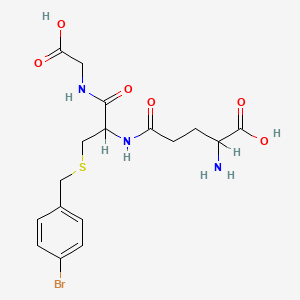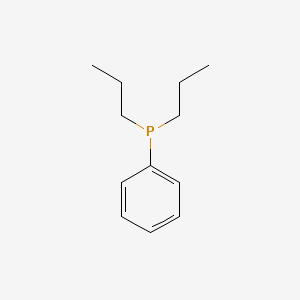
2,5-Dibromo-3-methylanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-3-methylanisole is an organic compound with the molecular formula C8H8Br2O It is a derivative of benzene, where two bromine atoms, one methoxy group, and one methyl group are substituted at specific positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-methylanisole typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-methoxy-3-methylbenzene (m-methoxytoluene) using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,5-Dibromo-3-methylanisole undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the substituents on the benzene ring.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert them to alcohols or alkanes.
Common Reagents and Conditions
Bromination: Bromine (Br2) with a catalyst like Fe or AlBr3.
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学研究应用
2,5-Dibromo-3-methylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2,5-Dibromo-3-methylanisole involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the methoxy and methyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity with other molecules, affecting its overall chemical behavior.
相似化合物的比较
Similar Compounds
Benzene, 1-methoxy-3-methyl-: Lacks the bromine substituents, making it less reactive in halogenation reactions.
Benzene, 1,5-dibromo-3-methoxy-2-methyl-: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Benzene, 2,4-dibromo-1-methoxy-3-methyl-: Another isomer with different bromine positions, affecting its chemical properties.
Uniqueness
2,5-Dibromo-3-methylanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both bromine atoms and methoxy group enhances its versatility in various chemical reactions and research applications.
属性
CAS 编号 |
67990-30-1 |
|---|---|
分子式 |
C8H8Br2O |
分子量 |
279.96 g/mol |
IUPAC 名称 |
2,5-dibromo-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8Br2O/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 |
InChI 键 |
KAZLSZRLSZFBIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Br)OC)Br |
规范 SMILES |
CC1=CC(=CC(=C1Br)OC)Br |
Key on ui other cas no. |
67990-30-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(2-Methylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B1618164.png)
![Triphenyl[(4-chlorophenyl)imino]phosphorane](/img/structure/B1618166.png)


![2-[(2-Cyanoethyl)amino]benzoic acid](/img/structure/B1618171.png)




